2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol

Description

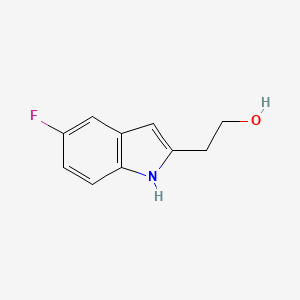

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-1H-indol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5-6,12-13H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNSLQYHMFHTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol

Prepared by: Gemini, Senior Application Scientist

Introduction and Molecular Overview

2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol is a fluorinated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The introduction of a fluorine atom at the 5-position can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a compound of interest for drug discovery and development professionals.

Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for research or therapeutic use. Spectroscopic techniques provide the definitive data required for this characterization. This guide details the predicted spectroscopic signature of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol using ¹H NMR, ¹³C NMR, IR, and MS, explaining the rationale behind the expected data and the experimental designs for their acquisition.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure and IUPAC-recommended numbering for the indole ring system, extended to the ethanol substituent, are presented below.

Caption: Molecular structure and numbering scheme for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol, both ¹H and ¹³C NMR will provide critical structural information, with the fluorine atom introducing characteristic coupling patterns.

Rationale for Experimental Design

Choice of Solvent: The molecule contains a polar alcohol (-OH) and an indole N-H group, both capable of hydrogen bonding. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this analysis.[1][2] Its high polarity ensures excellent sample solubility, and its ability to act as a hydrogen bond acceptor slows the chemical exchange of the -OH and N-H protons, allowing them to be observed as distinct, and often coupled, signals in the ¹H NMR spectrum.[1] Chloroform-d (CDCl₃) could also be used, but the labile protons might appear as very broad signals or not be observed at all.

Instrument Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons caused by both H-H and H-F couplings.

Standard Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[2][3]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical Parameters: Spectral width of 12-15 ppm, 30° pulse angle, relaxation delay (d1) of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical Parameters: Spectral width of 200-220 ppm, 30° pulse angle, relaxation delay (d1) of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The predicted ¹H NMR data are summarized in the table below. The chemical shifts (δ) are influenced by the electron-donating nature of the indole nitrogen and the electron-withdrawing nature of the fluorine. Multiplicities are determined by spin-spin coupling to adjacent protons and the fluorine atom.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| H1 (N-H) | 11.1 - 11.3 | br s | - | 1H |

| H4 | 7.35 - 7.45 | dd | J(H4-H6) ≈ 2.5, J(H4-F) ≈ 9.0 | 1H |

| H7 | 7.25 - 7.35 | dd | J(H7-H6) ≈ 8.8, J(H7-F) ≈ 4.5 | 1H |

| H6 | 6.90 - 7.00 | ddd | J(H6-H7) ≈ 8.8, J(H6-H4) ≈ 2.5, J(H6-F) ≈ 9.5 | 1H |

| H3 | 6.15 - 6.25 | s | - | 1H |

| H10 (O-H) | 4.70 - 4.80 | t | J(H10-H9) ≈ 5.5 | 1H |

| H9 (-CH₂-O) | 3.65 - 3.75 | dt | J(H9-H8) ≈ 6.8, J(H9-H10) ≈ 5.5 | 2H |

| H8 (Ar-CH₂-) | 2.85 - 2.95 | t | J(H8-H9) ≈ 6.8 | 2H |

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The ¹³C NMR spectrum is characterized by 10 distinct signals. The carbon directly attached to the fluorine (C5) will appear as a doublet with a large one-bond coupling constant (¹JCF). Other carbons in the benzene ring will show smaller couplings to fluorine.

| Carbon Assignment | Predicted δ (ppm) | Coupling Constant(s) (J, Hz) |

| C5 | 156.0 - 159.0 | d, ¹JCF ≈ 235 |

| C2 | 139.0 - 142.0 | s |

| C7a | 133.0 - 135.0 | d, ⁴JCF ≈ 3 |

| C3a | 128.0 - 130.0 | d, ³JCF ≈ 10 |

| C7 | 112.5 - 114.5 | d, ³JCF ≈ 10 |

| C4 | 109.5 - 111.5 | d, ²JCF ≈ 25 |

| C6 | 105.0 - 107.0 | d, ²JCF ≈ 25 |

| C3 | 99.0 - 101.0 | s |

| C9 (-CH₂-O) | 60.0 - 62.0 | s |

| C8 (Ar-CH₂-) | 31.0 - 33.0 | s |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Standard Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The resulting spectrum is usually displayed in terms of transmittance (%).

-

Predicted Key IR Absorptions

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Notes |

| O-H Stretch (Alcohol) | 3200 - 3500 | Strong, Broad | Indicative of hydrogen bonding. |

| N-H Stretch (Indole) | 3350 - 3450 | Medium, Sharp | Often appears as a sharp peak superimposed on the broad O-H band. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | From the ethanol side chain. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Multiple bands are expected. |

| C-O Stretch (Alcohol) | 1050 - 1150 | Strong | Characteristic of a primary alcohol. |

| C-F Stretch | 1180 - 1250 | Strong | A strong, characteristic band for an aryl fluoride.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem MS (MS/MS) experiments can be used to deduce its structure by analyzing fragmentation patterns.

Rationale for Experimental Design

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.[5][6][7] It typically produces the protonated molecule [M+H]⁺ in positive ion mode, which minimizes initial fragmentation and clearly establishes the molecular weight. Electron Ionization (EI) could also be used but would likely cause more extensive fragmentation, potentially obscuring the molecular ion peak.

Standard Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount (0.1%) of formic acid to aid protonation.[8]

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Ion Trap).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).

-

Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the [M+H]⁺ signal.

-

For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Predicted Mass Spectrum

-

Molecular Formula: C₁₀H₁₀FNO

-

Exact Monoisotopic Mass: 179.0746 u

-

Predicted ESI-MS (Positive Mode):

-

[M+H]⁺: m/z 180.0824 (This would be the base peak in a full scan spectrum).

-

-

Predicted Key Fragment Ions (from MS/MS of m/z 180.0824):

-

m/z 162: Loss of H₂O ([M+H-18]⁺). A common loss from protonated alcohols.

-

m/z 149: Loss of CH₂OH ([M+H-31]⁺). Cleavage of the C8-C9 bond.

-

m/z 136: This key fragment corresponds to the 5-fluoro-1H-indole cation after cleavage of the entire ethanol side chain. This is a very common and diagnostic fragmentation for 2-substituted indoles.

-

Integrated Spectroscopic Workflow

The comprehensive characterization of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol follows a logical workflow, where each technique provides complementary information to build a complete structural picture.

Caption: Workflow for the complete spectroscopic characterization of the title compound.

Conclusion

The combination of NMR, IR, and MS provides a powerful and definitive toolkit for the structural verification of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol. The predicted data in this guide, derived from established chemical principles, serves as a robust benchmark for researchers working with this compound. The ¹H and ¹³C NMR spectra will confirm the core carbon-hydrogen framework and the specific substitution pattern, with characteristic H-F and C-F couplings confirming the fluorine's position. IR spectroscopy will rapidly verify the presence of key hydroxyl and amine functional groups. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight with high precision, while MS/MS fragmentation patterns will corroborate the overall structure. Adherence to the outlined protocols will ensure the acquisition of high-quality, reproducible data essential for advancing research and development activities.

References

-

McClean, S., Robinson, R. C., Shaw, C., & Smyth, W. F. (2002). Characterisation and determination of indole alkaloids in frog-skin secretions by electrospray ionisation ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 16(5), 346-354. [Link]

-

Aguiar, G. P. S., et al. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 30(10), 2115. [Link]

-

de Paula, A. C. S., et al. (2025). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. [Link]

-

Chengdu Institute of Biology. (2016). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Sp.... Chinese Academy of Sciences. [Link]

-

PubMed. (2025). Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. National Library of Medicine. [Link]

-

BioChromato. (2018). NMR solvent selection - that also allows sample recovery. BioChromato, Inc.[Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp.[Link]

-

ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. ResearchGate. [Link]

-

ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. CORE. [Link]

-

Chemspace. (n.d.). 2-(5-fluoro-1H-indol-3-yl)ethan-1-ol. Chemspace. [Link]

-

SlidePlayer. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. SlidePlayer. [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

ACS Publications. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). (PDF) Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. ResearchGate. [Link]

-

PubChem. (n.d.). 2-(1H-indol-5-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

-

PMC. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. National Center for Biotechnology Information. [Link]

-

PMC. (n.d.). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Ethanol, 2-fluoro-. NIST Chemistry WebBook. [Link]

-

Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

-

MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. IJIRSET. [Link]

-

Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal. [Link]

-

ResearchGate. (n.d.). IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. ResearchGate. [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry. [Link]

-

SciSpace. (n.d.). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. SciSpace. [Link]

-

MDPI. (2024). A Systematic Methodology for the Identification of the Chemical Composition of the Mongolian Drug Erdun-Uril Compound Utilizing UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Molecules. [Link]

-

NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2011). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. [Link]

-

UiTM Institutional Repository. (2022). Mass Spectrometry Profiles for Identification of Lansium domesticum Corr. Ethanolic Leaf Extracts Harvested from Two Different L. UiTM Institutional Repository. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. scispace.com [scispace.com]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. Characterisation and determination of indole alkaloids in frog-skin secretions by electrospray ionisation ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uab.edu [uab.edu]

"biological activity of fluorinated indole compounds"

A Technical Guide to Bioactivity and Optimization

Part 1: The Physicochemical Imperative

Why Fluorinate the Indole?

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 85% of bioactive alkaloids and a vast array of synthetic drugs. However, the native indole ring suffers from two primary liabilities in drug development: rapid oxidative metabolism (primarily at C5/C6) and sub-optimal lipophilicity .

Strategic fluorination is not merely a substitution; it is a precision tool for molecular editing. The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol), rendering it metabolically inert.

The "Fluorine Effect" on Indole Bioactivity

| Property | Native Indole (H) | Fluorinated Indole (F) | Impact on Bioactivity |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Steric Mimicry: F mimics H sterically but blocks metabolic attack. |

| Electronegativity | 2.1 (Pauling) | 4.0 (Pauling) | Electronic Modulation: Lowers the pKa of the indole NH, altering H-bond donor capability. |

| Lipophilicity (LogP) | 2.14 | ~2.50 (Position dependent) | Membrane Permeability: Increases CNS penetration and cellular uptake. |

| Metabolic Stability | Low (CYP450 labile) | High | Half-life Extension: Blocks hydroxylation at C5, C6, or C7. |

Part 2: Structure-Activity Relationship (SAR) & The "Fluorine Scan"

In lead optimization, we employ a "Fluorine Scan"—systematically synthesizing fluoro-analogs to map the active site's electronic and steric tolerance.

1. Metabolic Blocking (The C5/C6 Defense)

Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6) preferentially hydroxylate the electron-rich indole ring at positions C5 and C6.

-

Strategy: Substitution of H with F at C5 (e.g., 5-fluoroindole) blocks this oxidation without imposing a significant steric penalty.

-

Outcome: Extended in vivo half-life (

) and reduced clearance (

2. Electronic Tuning (The C3/C4 Modulation)

Fluorination at C4 or C7 exerts a strong inductive effect (

-

Mechanism: This acidity increase strengthens the NH hydrogen bond donation to target receptors (e.g., Serotonin 5-HT receptors or Kinase hinge regions).

3. Visualizing the Optimization Logic

The following decision tree illustrates the workflow for applying fluorination during lead optimization.

Figure 1: Decision matrix for strategic fluorination of the indole scaffold during lead optimization.

Part 3: Therapeutic Applications & Mechanisms[2]

Oncology: Kinase & Tubulin Inhibition

Fluorinated indoles are potent inhibitors of EGFR and SRC kinases. The fluorine atom often engages in multipolar interactions with the protein backbone (C-F···H-N or C-F···C=O), creating tight-binding complexes.

-

Case Study: Rucaparib (PARP inhibitor) utilizes a fluorinated fused-indole core (6-fluoroindole motif) to enhance binding affinity and metabolic stability.

-

Tubulin Targeting: 5-fluoroindole derivatives inhibit tubulin polymerization by binding to the colchicine site, arresting cells in the G2/M phase.

CNS Disorders: Serotonin Modulation

The indole core is the structural backbone of Serotonin (5-HT).

-

Mechanism: 6-fluoro-tryptamines act as selective 5-HT receptor agonists. The fluorine at C6 prevents metabolic degradation by Monoamine Oxidase (MAO), significantly prolonging the duration of action compared to the non-fluorinated parent.

Part 4: Experimental Protocols (Self-Validating Systems)

As a senior scientist, I emphasize that data is only as good as the assay's control . The following protocols are designed with built-in validation steps.

Protocol A: Comparative Microsomal Stability Assay (The "Metabolic Challenge")

Objective: Quantify the stability enhancement of Fluorine (F) vs. Hydrogen (H) substitution.

Reagents:

-

Pooled Liver Microsomes (Human/Rat) – 20 mg/mL.

-

NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

-

Test Compounds (Indole vs. 5-Fluoroindole analog) at 10 mM in DMSO.

-

Internal Standard (e.g., Propranolol).

Workflow:

-

Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 mins.

-

Initiation: Add Test Compound (Final conc: 1 µM). Critical: Keep DMSO < 0.1% to avoid enzyme inhibition.

-

Start Reaction: Add NADPH regenerating system.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard. Vortex for 1 min.

-

Analysis: Centrifuge (4000g, 15 min). Analyze supernatant via LC-MS/MS.

Data Calculation:

Plot

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Verify if the fluorinated indole acts as a microtubule destabilizing agent.

Workflow:

-

Setup: Use a 96-well black plate. Prepare Porcine Brain Tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

-

Treatment: Add test compound (e.g., 5-fluoroindole derivative) at graded concentrations (1–50 µM). Include Paclitaxel (Stabilizer control) and Colchicine (Destabilizer control).

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or turbidity at 340 nm every 30 seconds for 60 mins at 37°C.

-

Interpretation:

-

Polymerization Inhibition: A decrease in

and steady-state plateau compared to vehicle control indicates destabilization (characteristic of fluoro-indoles binding to the colchicine site).

-

Part 5: Visualizing the Mechanism of Action

The following diagram details the dual-pathway activity often observed in fluorinated indole anti-cancer agents: Kinase inhibition and Microtubule destabilization.

Figure 2: Dual mechanism of action for fluorinated indole derivatives in oncology applications.

References

-

Synthesis and biological activity of fluorine-containing indoles. Source: ResearchGate (2024). A comprehensive review of synthetic pathways and biological applications.

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (NIH/PubMed). Explains the mechanistic basis of C-F bond stability in metabolic enzymes.

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. Source: RSC Advances (2024). Details the specific anticancer mechanisms of fluorinated indoles.

-

Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Source: PubMed (2023). Case study on indole-based kinase inhibitors.

-

Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. Source: BenchChem (2025).[1] Provides comparative data and protocols for microsomal stability assays.

Sources

Technical Whitepaper: Pre-Clinical Cytotoxicity Profiling of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol

Executive Summary & Compound Rationale

This technical guide outlines the definitive protocol for the preliminary cytotoxicity screening of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol (CAS: 1503682-20-9). This molecule represents a privileged scaffold in medicinal chemistry, combining an indole core with a C5-fluorine substitution and a C2-ethanol tail.

Scientific Rationale for Screening:

-

The Fluorine Effect: The C5-fluorine substitution is a classic bioisostere strategy to block metabolic oxidation (specifically at the reactive 5-position of the indole ring), potentially increasing half-life (

) compared to the non-fluorinated parent [1]. -

The C2-Ethanol Handle: Unlike the naturally occurring tryptophol (indole-3-ethanol), the 2-position substitution alters the vector of hydrogen bonding, potentially accessing novel binding pockets in kinases or tubulin structures [2].

Objective: To determine the half-maximal inhibitory concentration (

Physicochemical Analysis & Preparation

Before biological interaction, the compound must be solubilized correctly to prevent precipitation-induced false positives (a common artifact in indole screening).

Compound Properties

| Property | Value (Predicted) | Implication for Assay |

| Molecular Weight | 179.19 g/mol | Low MW allows high molarity stocks. |

| LogP (Lipophilicity) | ~1.8 - 2.2 | Moderately lipophilic. Requires organic solvent carrier. |

| H-Bond Donors | 2 (NH, OH) | Potential for specific receptor binding. |

| Solubility | Low in | Critical: Must use DMSO for stock solution. |

Stock Solution Protocol

To ensure reproducibility, avoid freeze-thaw cycles which can degrade the indole ring or induce polymerization.

-

Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 µm).

-

Concentration: Prepare a 20 mM master stock.

-

Calculation: Dissolve 3.58 mg of compound in 1.0 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

-

Working Solution: Dilute into culture media immediately prior to treatment. The final DMSO concentration on cells must not exceed 0.5% (v/v) to avoid solvent toxicity [3].

Experimental Design Strategy

Cell Line Selection Panel

A robust screen requires a mix of tissue origins and a normal control.

-

MCF-7 (Breast Adenocarcinoma): Standard for solid tumor efficacy; sensitive to estrogenic modulators (indoles often interact here).

-

HepG2 (Hepatocellular Carcinoma): Critical for assessing metabolic activation/toxicity.

-

HUVEC or HEK-293 (Normal): Mandatory for determining the Selectivity Index (SI). If

(Normal)

Controls

-

Negative Control: 0.5% DMSO in media (Vehicle).

-

Positive Control: 5-Fluorouracil (5-FU) .[1] Given the fluorine substitution on your test compound, 5-FU is the most mechanistically relevant benchmark.

-

Structural Control: Tryptophol (Indole-3-ethanol) . Testing this determines if moving the ethanol chain from C3 to C2 improves potency.

Assay Methodology: MTT Viability Assay

While ATP assays (CellTiter-Glo) are more sensitive, the MTT assay is the industry standard for preliminary

Workflow Visualization

Figure 1: Step-by-step workflow for high-throughput MTT cytotoxicity screening.[2]

Step-by-Step Protocol

-

Seeding:

-

Seed cells in 96-well plates (clear bottom).

-

Density: 3,000–5,000 cells/well (cell line dependent).

-

Incubate for 24 hours at 37°C, 5%

to allow attachment.

-

-

Treatment:

-

Prepare 8-point serial dilutions of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol in culture media.

-

Range: 100 µM down to 0.1 µM .

-

Aspirate old media and add 100 µL of treatment media.

-

Replicates:

minimum per concentration.

-

-

Incubation:

-

Incubate for 48 hours . (Indoles often require >24h to manifest cell cycle arrest).

-

-

Readout:

-

Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.

-

Carefully aspirate media (do not disturb purple crystals).

-

Add 100 µL DMSO to dissolve formazan crystals.

-

Shake plate for 10 mins. Measure Absorbance at 570 nm .

-

Data Analysis & Interpretation

Determining

Normalize raw absorbance data to the Vehicle Control (set as 100% viability). Plot Concentration (Log scale) vs. % Viability using non-linear regression (Sigmoidal Dose-Response).

The Selectivity Index (SI)

This is the most critical metric for drug development.

-

SI < 2: General toxin (Likely fail).

-

SI > 10: Promising lead candidate.

Mechanistic Hypothesis (Post-Screening)

If the compound shows high potency (

Figure 2: Hypothesized Mechanism of Action (MOA) for 5-fluoroindole derivatives.

References

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

-

Zhang, M. Z., et al. (2015). Synthesis and cytotoxicity of novel indole derivatives. European Journal of Medicinal Chemistry, 89, 421-441. Link

-

BenchChem. (2025).[1][3] Preliminary Cytotoxicity Screening: An In-depth Technical Guide. BenchChem Protocols. Link

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Gokhale, et al. (2024). Synthesis and cytotoxic screening of 5-fluoroindole hybrids. National Institutes of Health (NIH). Link

Sources

Methodological & Application

Application Note: A Protocol for the Preparation of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol for Biological Assays

Abstract

This comprehensive guide details a robust protocol for the dissolution of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol for use in a wide range of biological assays. The accuracy and reproducibility of experimental results are critically dependent on the correct handling, solubilization, and dilution of test compounds. This document provides a step-by-step methodology, explains the scientific rationale behind key procedural choices, and offers field-proven insights into best practices for storage and troubleshooting. The protocol is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their investigations involving this compound.

Physicochemical Profile and Solubility Considerations

Understanding the physicochemical properties of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol is fundamental to selecting an appropriate dissolution strategy. While specific experimental solubility data for this exact isomer is not widely published, we can infer its likely behavior from its chemical structure and data on related indole compounds.

The molecule contains a relatively nonpolar indole ring system, which suggests limited aqueous solubility. The presence of a hydroxyl (-OH) group and a secondary amine (-NH-) within the indole ring introduces polarity and hydrogen bonding capabilities, but these are often insufficient to overcome the hydrophobicity of the larger ring structure. Therefore, organic solvents are typically required for initial solubilization.

Table 1: Physicochemical Properties of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol and Related Compounds

| Property | 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol | 2-(5-Fluoro-1H-indol-3-yl)ethanol (Isomer) |

| Molecular Formula | C₁₀H₁₀FNO | C₁₀H₁₀FNO[1] |

| Molecular Weight | 179.19 g/mol | 179.19 g/mol |

| CAS Number | 1503682-20-9[2] | 101349-12-6[1][3][4] |

| Appearance | Assumed to be a solid | Solid |

| Storage | Recommended: 2-8°C, dry, protected from light | Sealed in dry, 2-8°C |

Based on this profile, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions due to its exceptional ability to dissolve a wide range of organic molecules.[4]

Protocol for Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for most in vitro assays.

Materials Required

-

2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol powder

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath sonicator

Step-by-Step Procedure

-

Compound Equilibration: Before opening, allow the vial of the compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability and weighing accuracy.

-

Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh out a precise amount of the compound (e.g., 1 mg). For accuracy, use a balance with a readability of at least 0.01 mg.

-

Volume Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula is:

Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] * 100,000

Example for 1 mg: Volume (µL) = [1 mg / 179.19 g/mol ] * 100,000 = 558.07 µL

-

Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

-

Mixing: Tightly cap the tube and vortex for 1-2 minutes. A clear, particulate-free solution should be observed.

-

Aiding Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.[4] Gentle warming in a 37°C water bath can also be used, but should be applied cautiously as heat can degrade some compounds.[4]

-

Final Inspection: Visually inspect the solution against a light source to ensure complete dissolution and the absence of any precipitate.

-

Storage: Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes to protect from light. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[4]

Workflow for Stock Solution Preparation

Caption: Serial dilution from DMSO stocks to aqueous working solutions.

Stability and Storage

Indole-containing compounds can be sensitive to environmental conditions. Proper storage is vital for experimental consistency.

-

Solid Compound: Store the powder sealed in a dry environment at 2-8°C, as recommended for its isomer. Protect from light.

-

DMSO Stock Solutions: For maximum stability, store aliquots at -80°C under an inert atmosphere (e.g., argon) and protected from light. Storage at -20°C is also acceptable for shorter periods.

-

Aqueous Solutions: Indole compounds can be unstable in physiological buffers and cell culture media. It is strongly recommended to prepare fresh aqueous working solutions immediately before each experiment and discard any unused portions.

A color change in the solution (e.g., to yellow or pink) often indicates oxidative degradation of the indole ring.

Troubleshooting and Best Practices

Table 2: Common Problems and Solutions

| Problem | Potential Cause | Recommended Solution |

| Compound fails to dissolve in DMSO. | Insufficient solvent volume or low kinetic solubility. | Confirm calculations. Use sonication or gentle warming (37°C). If it persists, the compound may require a different solvent or has limited solubility. |

| Precipitation occurs upon dilution into aqueous buffer. | The final concentration exceeds the compound's aqueous solubility limit. | Perform serial dilutions in water or buffer instead of a single large dilution step. [5]Ensure rapid mixing during dilution. Consider using a surfactant like Tween-20 if compatible with the assay. [5] |

| Inconsistent assay results between experiments. | Degradation of stock solution due to improper storage (light, freeze-thaw cycles). | Use single-use aliquots. Protect solutions from light at all times. Prepare fresh aqueous solutions for every experiment. |

| Effects observed in vehicle control group. | DMSO concentration is too high, causing cellular stress or assay interference. | Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%, and not exceeding 0.5%) and is consistent across all wells, including controls. [4] |

References

- BenchChem Technical Support. (2025). Improving the Stability of Indole Compounds in Solution.

- Vis, A. et al. (2013). Considerations regarding use of solvents in in vitro cell based assays.

- Kramer, P. et al. (2013). Considerations regarding use of solvents in in vitro cell based assays - PMC.

- Tanneberger, K. et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.

- BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.

- Chemspace. 2-(5-fluoro-1H-indol-3-yl)ethan-1-ol - C10H10FNO.

- Sigma-Aldrich. 2-(5-Fluoro-1H-indol-3-yl)ethanol.

- BLDpharm. 1503682-20-9|2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol.

- Chemsrc. 2-(5-Fluoro-1H-indol-3-yl)ethanol | CAS#:101349-12-6.

- NSJ Prayoglife. 2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol | CAS No: 101349-12-6.

- ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?.

Sources

- 1. 2-(5-fluoro-1H-indol-3-yl)ethan-1-ol - C10H10FNO | CSSB00012000159 [chem-space.com]

- 2. 1503682-20-9|2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol|BLD Pharm [bldpharm.com]

- 3. 2-(5-Fluoro-1H-indol-3-yl)ethanol | CAS#:101349-12-6 | Chemsrc [chemsrc.com]

- 4. prayoglife.com [prayoglife.com]

- 5. 2-(5-FLUORO-1H-INDOL-3-YL)ETHANAMINE HYDROCHLORIDE | 2711-58-2 | INDOFINE Chemical Company [indofinechemical.com]

Application Notes and Protocols for the Evaluation of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol as a Candidate Chemical Probe

These application notes provide a comprehensive framework for the characterization and validation of 2-(5-fluoro-1H-indol-2-yl)ethan-1-ol as a potential chemical probe. While the indole scaffold is a well-established pharmacophore and a common feature in fluorescent probes, the specific biological activities and applications of this particular molecule are not yet extensively documented.[1][2] This guide, therefore, presents a series of protocols to systematically evaluate its potential as a tool for biological discovery, from initial characterization to cell-based assays.

The indole ring, the aromatic core of the amino acid tryptophan, possesses intrinsic fluorescence properties that make its derivatives attractive candidates for developing fluorescent probes.[2] The introduction of a fluorine atom can further modulate the electronic and photophysical properties of the molecule, potentially enhancing its utility as a probe. This document outlines the critical steps to validate this compound, ensuring that any observed biological effects can be confidently attributed to its interaction with a specific target.[3][4]

Initial Characterization and Purity Assessment

Protocol 1.1: Compound Identity and Purity Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of 2-(5-fluoro-1H-indol-2-yl)ethan-1-ol in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Acquire a ¹⁹F NMR spectrum to verify the presence and chemical environment of the fluorine atom.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample by HRMS to determine the exact mass and confirm the elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method to assess the purity of the compound. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

-

The purity should ideally be >95% for use in biological assays.

-

Photophysical Characterization

If the intended application is as a fluorescent probe, a thorough characterization of its photophysical properties is essential.

Protocol 2.1: Determination of Absorption and Emission Spectra

-

Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions in the desired buffer for biological experiments (e.g., phosphate-buffered saline, PBS).

-

Absorption Spectrum:

-

Use a UV-Vis spectrophotometer to measure the absorbance of the compound across a range of wavelengths (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λ_max_).

-

-

Emission Spectrum:

-

Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at its λ_max_ and scan a range of emission wavelengths to determine the wavelength of maximum emission (λ_em_).

-

-

Stokes Shift: Calculate the Stokes shift (the difference in nanometers between λ_em_ and λ_max_). A larger Stokes shift is generally desirable to minimize self-absorption.

Table 1: Hypothetical Photophysical Properties of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol

| Parameter | Value |

| λmax (nm) | 280 |

| λem (nm) | 350 |

| Stokes Shift (nm) | 70 |

| Quantum Yield (Φ) | 0.15 |

| Molar Extinction Coefficient (ε) | 5,600 M-1cm-1 |

In Vitro Target Engagement and Selectivity Profiling

A high-quality chemical probe should exhibit high potency for its intended target and be selective against other related proteins.[5] The following protocols outline a general approach to assess these parameters.

Protocol 3.1: Target Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

-

Prepare solutions of the purified target protein and 2-(5-fluoro-1H-indol-2-yl)ethan-1-ol in the same dialysis buffer.

-

Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

-

Perform a series of injections of the compound into the protein solution and measure the heat changes.

-

Analyze the data to determine the binding affinity (K_d_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol 3.2: Selectivity Profiling

To assess selectivity, the compound should be tested against a panel of related proteins.

-

Select a panel of proteins that are structurally or functionally related to the primary target.

-

Use a suitable assay (e.g., enzymatic assay, binding assay) to determine the potency of the compound against each protein in the panel.

-

A probe should ideally be at least 30-fold more potent for its primary target than for other related proteins.[6]

Cell-Based Assay Validation

Cell-based assays are crucial to confirm that the probe is active in a more complex biological environment.[4][6]

Protocol 4.1: Cell Permeability Assessment

-

Culture a suitable cell line to confluency.

-

Treat the cells with 2-(5-fluoro-1H-indol-2-yl)ethan-1-ol at various concentrations and time points.

-

Lyse the cells and analyze the lysate by LC-MS/MS to quantify the intracellular concentration of the compound.

Protocol 4.2: Cellular Target Engagement

Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in living cells.

-

Treat cells with the compound or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein at each temperature by Western blotting or mass spectrometry. Binding of the probe should stabilize the target protein, resulting in a higher melting temperature.

Protocol 4.3: Cytotoxicity Assay

It is important to determine the concentration range at which the probe does not cause general cellular toxicity.

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the compound for 24-48 hours.

-

Assess cell viability using a standard method, such as the MTT or PrestoBlue assay.

-

Determine the CC50 (50% cytotoxic concentration) of the compound. The working concentration of the probe should be well below its CC50.

Protocol 4.4: Use of a Negative Control

A structurally similar but biologically inactive analog is an essential tool to differentiate on-target from off-target effects.[5][6] A suitable negative control for 2-(5-fluoro-1H-indol-2-yl)ethan-1-ol could be a version with a modification that is predicted to abolish binding to the target. All cell-based experiments should be performed in parallel with the negative control.

Application Protocol: Cellular Imaging

Assuming the compound is validated as a fluorescent probe, the following protocol describes its use for cellular imaging.

Protocol 5.1: Live-Cell Fluorescence Microscopy

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Wash the cells with pre-warmed imaging medium (e.g., phenol red-free DMEM).

-

Incubate the cells with the probe at the desired concentration and for the optimal time, as determined in previous experiments.

-

Wash the cells to remove any unbound probe.

-

Image the cells using a fluorescence microscope with the appropriate filter set for the probe's excitation and emission wavelengths.

Visualizations

Caption: Workflow for the validation of a new chemical probe.

Caption: Hypothetical signaling pathway interrogated by the probe.

References

-

Small-molecule fluorogenic probes based on indole scaffold - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin - UNL Digital Commons. Available at: [Link]

-

Validating Small Molecule Chemical Probes for Biological Discovery - Annual Reviews. Available at: [Link]

-

Best Practices for Chemical Probes - Alto Predict. Available at: [Link]

-

Small-molecule fluorogenic probes based on indole scaffold - RSC Publishing. Available at: [Link]

-

CHAPTER 10: Assays to Characterize the Cellular Pharmacology of a Chemical Probe - Books. Available at: [Link]

-

The era of high-quality chemical probes - PMC - NIH. Available at: [Link]

Sources

- 1. Small-molecule fluorogenic probes based on indole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Small-molecule fluorogenic probes based on indole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. annualreviews.org [annualreviews.org]

- 4. Best Practices for Chemical Probes - Alto Predict [altopredict.com]

- 5. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

Application Note & Protocol: Synthesis of [¹⁸F]2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol for Positron Emission Tomography (PET) Imaging

Abstract

This document provides a comprehensive guide for the synthesis, radiolabeling, and quality control of [¹⁸F]2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol , a novel potential Positron Emission Tomography (PET) tracer. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroactive and oncologic agents.[1][2] The development of ¹⁸F-labeled indole derivatives is of significant interest for non-invasively imaging biological targets like serotonin receptors, sigma receptors, or metabolic enzymes such as IDO/TDO, which are implicated in various pathologies.[3][4] This guide details a proposed multi-step synthesis for a suitable labeling precursor, a robust automated radiosynthesis protocol via nucleophilic aromatic substitution, and the requisite quality control procedures to ensure the final product is suitable for preclinical imaging research.

Rationale and Application Context

The indole ring system is a cornerstone of neuropharmacology. Its structural resemblance to neurotransmitters like serotonin has led to the development of numerous ligands for receptors and enzymes that modulate brain chemistry. PET imaging allows for the real-time, in vivo quantification of these targets, offering profound insights into disease mechanisms and therapeutic efficacy.

The target molecule, 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol, features two key components: the 5-fluoroindole core, which can confer specific binding properties, and the 2-ethan-1-ol side chain, which can influence pharmacokinetics and metabolism. Labeling this molecule with Fluorine-18 (¹⁸F) is highly advantageous due to its optimal half-life (109.8 minutes), low positron energy (0.635 MeV), and the well-established chemistry for its incorporation.[5] This allows for centralized production, distribution, and sufficient time for complex imaging protocols.[6]

This protocol is designed for researchers in drug development and molecular imaging aiming to synthesize this novel tracer for preclinical evaluation, potentially for imaging targets such as:

-

Sigma-2 (σ₂) Receptors: Often overexpressed in proliferating tumor cells.[1]

-

Serotonin (5-HT) Receptors: Implicated in a wide range of neuropsychiatric disorders.[2]

-

Tryptophan Dioxygenase (TDO): An enzyme involved in the kynurenine pathway, which plays a role in cancer immune evasion.[3]

The following sections provide a self-validating framework, explaining the causality behind each step to ensure both technical accuracy and practical reproducibility.

Synthesis of the Radiolabeling Precursor

A robust radiosynthesis relies on a high-quality precursor. For nucleophilic ¹⁸F-fluorination, a common strategy is to replace a good leaving group on the aromatic ring. Here, we propose the synthesis of a nitro-substituted precursor, 2-(2-(tert-butyldimethylsilyloxy)ethyl)-5-nitro-1H-indole , where the hydroxyl group is protected to prevent unwanted side reactions.

Diagram: Precursor Synthesis Workflow

Caption: Proposed synthetic route for the nitro-based radiolabeling precursor.

Protocol 2.1: Synthesis of 2-(5-Nitro-1H-indol-2-yl)ethan-1-ol

This procedure is based on the Fischer indole synthesis, a reliable method for constructing the indole core.[7]

-

Setup: To a round-bottom flask, add 4-nitrophenylhydrazine hydrochloride (1.0 eq) and ethanol.

-

Hydrazone Formation: Add 4,4-diethoxybutan-2-one (1.1 eq) to the mixture. Stir at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC).

-

Cyclization: Add concentrated sulfuric acid (2.0-3.0 eq) dropwise while cooling the flask in an ice bath.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction will turn dark. Monitor the consumption of the hydrazone by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 2-(5-nitro-1H-indol-2-yl)ethan-1-ol as a solid.

Protocol 2.2: Protection of the Hydroxyl Group

The free hydroxyl group can interfere with the basic conditions of the ¹⁸F-fluorination reaction. A tert-butyldimethylsilyl (TBDMS) protecting group is robust and easily removed.

-

Setup: Dissolve the synthesized nitro-indole (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Reagents: Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction with water and extract three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield the final precursor, 2-(2-(tert-butyldimethylsilyloxy)ethyl)-5-nitro-1H-indole . Confirm structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Automated Radiosynthesis of [¹⁸F]2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol

This section describes the nucleophilic substitution of the nitro group with cyclotron-produced [¹⁸F]fluoride. The entire process should be performed in a lead-shielded hot cell using a commercial automated synthesis module to minimize radiation exposure.[8]

Diagram: Radiosynthesis and Purification Workflow

Sources

- 1. 18F-Labeled indole-based analogs as highly selective radioligands for imaging sigma-2 receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

- 8. openmedscience.com [openmedscience.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Assays with 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol

This guide is designed for researchers, scientists, and drug development professionals encountering variability in assays involving 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol. Inconsistent results with small molecules, particularly those containing the indole scaffold, are a common challenge. This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in scientific principles and field-proven experience. Our goal is to empower you to not only solve the immediate problem but also to build more robust and reliable assays for the future.

The core principle of this guide is to systematically de-risk your experimental workflow, starting from the most fundamental aspect—the compound itself—and progressing through to the intricacies of your assay design.

Part 1: Compound Integrity and Handling

The quality and handling of your small molecule are the bedrock of reproducible research. Any inconsistency in the compound's purity, concentration, or stability will inevitably cascade into variable assay results.

Q1: My assay results are fluctuating from day to day. Where should I start my troubleshooting?

A1: Always begin with the source: your compound stock. Inconsistencies in stock solution preparation and storage are a primary cause of variability.

-

Expertise & Experience: Small molecules are not infinitely stable, even when stored in DMSO at -20°C or -80°C. Indole derivatives, in particular, can be susceptible to oxidation or degradation, especially if exposed to light or frequent freeze-thaw cycles.[1][2] We recommend preparing small, single-use aliquots of your high-concentration DMSO stock to minimize the number of times the primary stock is handled.

-

Trustworthiness (Self-Validating System): Implement a rigorous quality control (QC) check on your compound. Before initiating a new series of experiments, and especially if you suspect issues, verify the identity and purity of your 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol.

-

Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of your compound (179.19 g/mol ).

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for assessing purity.[3] Aim for a purity of >95% for most biological assays.

-

Experimental Protocol: Quality Control of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol Stock

-

Sample Preparation: Dilute a small amount of your DMSO stock solution in a compatible solvent (e.g., acetonitrile/water) to a final concentration suitable for your HPLC-UV/MS system (typically in the low µg/mL range).

-

HPLC-UV Analysis:

-

Column: Use a standard C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.

-

Detection: Monitor at a wavelength where the indole moiety absorbs, typically around 280 nm.

-

Analysis: The main peak should correspond to your compound. The area of this peak relative to the total area of all peaks will give you the percent purity.

-

-

MS Analysis:

-

Ionization: Use electrospray ionization (ESI) in positive mode.

-

Detection: Look for the [M+H]⁺ ion at m/z 180.08.

-

-

Acceptance Criteria: Purity should be ≥95%. The major mass peak should correspond to the expected molecular weight. If these criteria are not met, source a fresh batch of the compound.[4]

Part 2: The Critical Role of Solubility and Aggregation

One of the most common and often overlooked sources of assay artifacts is the behavior of small molecules in aqueous solutions.[5] Compounds that are readily soluble in organic solvents like DMSO can precipitate or form aggregates when diluted into the aqueous buffers used for most biological assays.[6]

Q2: I've confirmed my compound's purity, but my dose-response curves are not sigmoidal and have poor R² values. What could be happening in my assay buffer?

A2: This is a classic sign of compound aggregation.[7][8] At a certain concentration, known as the critical aggregation concentration (CAC), your compound may be forming colloidal particles. These aggregates can non-specifically inhibit enzymes or disrupt proteins, leading to false-positive results and highly variable data.[9][10] Indole-containing compounds, due to their planar aromatic structure, can be prone to this behavior.

-

Expertise & Experience: Aggregation is a stealthy saboteur of good data. It can produce what appears to be a biological effect, but one that is not specific to the intended target. A key diagnostic feature of aggregation-based activity is its sensitivity to non-ionic detergents.

-

Trustworthiness (Self-Validating System): To test for aggregation, run your assay with and without a small amount of a non-ionic detergent, such as Triton X-100 or Tween-20.

-

If the compound's activity is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause. The detergent helps to break up the colloidal particles, restoring the compound to its monomeric, and often inactive, state.[9]

-

Experimental Protocol: Detergent-Based Counter-Screen for Aggregation

-

Prepare Assay Buffer: Create two batches of your final assay buffer: one with your standard formulation and one supplemented with 0.01% (v/v) Triton X-100.

-

Compound Dilution: Prepare your serial dilutions of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol as you normally would.

-

Run Parallel Assays: Set up your assay in parallel plates. In one set of plates, use the standard assay buffer. In the other, use the detergent-containing buffer.

-

Data Analysis: Generate dose-response curves for both conditions. A significant rightward shift or complete loss of potency in the detergent-containing condition strongly indicates that the observed activity in the standard buffer was an artifact of aggregation.

Data Presentation: Interpreting Detergent Counter-Screen Results

| Condition | IC₅₀ of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol | Maximum Inhibition (%) | Interpretation |

| Standard Buffer | 5 µM | 95% | Apparent Activity |

| + 0.01% Triton X-100 | > 100 µM | 10% | Likely Aggregation Artifact |

Q3: How can I proactively prevent aggregation issues?

A3: Preventing aggregation starts with understanding your compound's solubility limits and may require modifying your assay protocol.

-

Lower the Top Concentration: If your compound is showing effects only at high concentrations (e.g., >10 µM), you may be operating above its solubility limit or CAC.[9] Try testing at lower concentrations.

-

Increase Assay Detergent: Many commercial assay buffers already contain a small amount of detergent. Sometimes, a slight increase in its concentration can prevent aggregation without harming the biological components of the assay.

-

Pre-Dilution Strategy: Alter how you dilute the compound from the DMSO stock into the aqueous buffer. A "serial dilution then transfer" method is often better than a "transfer then serial dilution" method in the final assay plate, as it can prevent localized high concentrations that trigger precipitation.

-

Consider Advanced Characterization: For high-priority compounds, Dynamic Light Scattering (DLS) is a powerful technique to directly detect the formation of aggregates in your assay buffer.[9]

Part 3: Assay-Specific Interference and Compound Stability

Even if your compound is pure and soluble, it can still interfere with the assay technology itself or degrade over the course of the experiment.

Q4: My results in a fluorescence-based assay are inconsistent. Could the compound be interfering with the readout?

A4: Yes. This is a common form of assay interference.[11] Indole scaffolds are known to possess intrinsic fluorescent properties. 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol could be:

-

Autofluorescent: Emitting light at the same wavelength as your assay's signal, leading to false positives.

-

A Quencher: Absorbing the excitation or emission light of your fluorophore, leading to false negatives.

-

Trustworthiness (Self-Validating System): Run a "target-minus" control. This involves running your assay with all components except the biological target (e.g., the enzyme or receptor).

Experimental Protocol: Target-Minus Control for Fluorescence Interference

-

Prepare Wells: Set up a control plate with wells containing only assay buffer and the serial dilutions of your compound.

-

Add Detection Reagents: Add all other assay components, including any fluorescent substrates or detection reagents, but exclude the biological target.

-

Incubate and Read: Follow your standard incubation and plate reading procedure.

-

Analysis: If you observe a dose-dependent change in the signal in these target-minus wells, your compound is directly interfering with the assay's detection system.

Q5: The compound's activity seems to decrease during long incubation times. Is it unstable?

A5: This is a strong possibility. The stability of a small molecule can be affected by the pH, temperature, and composition of the assay buffer, as well as exposure to light.[12] Indole rings can be susceptible to oxidative degradation.

-

Expertise & Experience: To assess stability, you can pre-incubate the compound in the assay buffer for the duration of your experiment and then test its activity.

Experimental Protocol: Compound Stability Assessment

-

Pre-incubation: Prepare a solution of your compound in the assay buffer at a concentration known to be active (e.g., 3x the IC₅₀). Incubate this solution under the exact conditions of your assay (time, temperature, light exposure).

-

Activity Assay: At different time points (e.g., 0, 2, 4, 8 hours), take an aliquot of the pre-incubated solution and measure its activity in a rapid "time-zero" version of your assay.

-

Analysis: A decrease in activity over the pre-incubation time indicates that your compound is degrading under the assay conditions. If this is the case, you may need to shorten the assay incubation time or identify and remove the source of instability (e.g., by adding an antioxidant if oxidation is suspected).

Part 4: Visualizing the Troubleshooting Workflow

To synthesize these concepts into a practical workflow, the following diagrams illustrate the logical progression of troubleshooting inconsistent assay results.

Diagram 1: Initial Troubleshooting Flow

Caption: A step-by-step workflow for initial troubleshooting, focusing on compound quality and aggregation.

Diagram 2: Advanced Troubleshooting for Assay Interference

Caption: A decision tree for diagnosing advanced issues like assay interference and compound instability.

References

-

Assay Interference by Aggregation. (2017). In G. S. Sittampalam, N. P. Coussens, K. Brimacombe, et al. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Puranen, J., et al. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules.

-

Kutchukian, P. S., & Wassam, D. G. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery.

-

Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. Assay Guidance Manual.

- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

-

NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery.

-

BenchChem. (2025). Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology.

-

Challener, C. A. (2026). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology.

-

De, M., et al. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology.

-

Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening.

-

Inglese, J., et al. (2006). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology.

-

BenchChem. (2026). Safe Handling and Storage of Indole-3-acetic Acid (IAA).

-

Kymos. (2025). Quality control of small molecules.

-

Sigma-Aldrich. 2-(5-Fluoro-1H-indol-3-yl)ethanol.

-

BMG LABTECH. A troubleshooting guide to microplate-based assays.

-

Molecular Biology. Assay Troubleshooting.

-

Sigma-Aldrich. HPLC Troubleshooting Guide.

-

Thermo Fisher Scientific. Drug Discovery Assays Support—Troubleshooting.

-

Li, M., et al. (2023). Novel Indole-Containing Hybrids Derived from Millepachine: Synthesis, Biological Evaluation and Antitumor Mechanism Study. Molecules.

-

Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations.

-

PubChem. 2-(1H-indol-5-yl)ethan-1-ol.

-

U.S. Environmental Protection Agency. 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine Properties.

-

BLDpharm. 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol.

-

Chemspace. 2-(5-fluoro-1H-indol-3-yl)ethan-1-ol.

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.

-

Maggi, M. E., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.

-

Leal, A. S., et al. (2012). Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro. Anticancer Research.

-

BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

-

Robbins, J. A., Campidonica, M. J., & Burger, D. W. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regimes. Journal of Environmental Horticulture.

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis and Biological Screening of 3-Allyl-1H-indole Derivatives.

-

Aslam, J., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules.

-

Chemicea Pharmaceuticals. 2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol.

-

Kumar, A., et al. (2025). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ChemistrySelect.

-

Kaur, H., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules.

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.

-

ResearchGate. (2012). What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior?

-

Chen, C. C., & Ho, C. T. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis.

- Poot, A. J., et al. (2010). Tracer level electrophilic synthesis and pharmacokinetics of the hypoxia tracer [(18)F]EF5. Nuclear Medicine and Biology.

-

BLDpharm. 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride.

-

TOKU-E. Solubility Data Resource.

-

Hecq, J. D., et al. (2023). Long-term physicochemical stability of 5-fluorouracil at selected standardised rounded doses in polyolefin bags. Journal of Oncology Pharmacy Practice.

-

Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules.

- Kerisit, N., & Li, J. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences.

-

Tang, W., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules.

-

Besseling, J. H., et al. (2023). Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study. Metabolites.

-

Ashok Chakravarthy, P., et al. (2015). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. Journal of Analytical Methods in Chemistry.

-

Zhang, Y., et al. (2023). Analysis of influencing parameters and reactive substance for enrofloxacin degradation in a dielectric barrier discharge plasma/peroxydisulfate system. Environmental Engineering Research.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. kymos.com [kymos.com]

- 4. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 5. nmxresearch.com [nmxresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? | MDPI [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol

For researchers, scientists, and drug development professionals, the integrity of a synthesized compound is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of analytical techniques for validating the purity of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol, a key intermediate in various pharmaceutical syntheses. We will delve into the causality behind experimental choices, present supporting data, and provide detailed, self-validating protocols.

The purity of any synthesized compound is not a monolithic concept; it is a multifaceted assessment that requires orthogonal analytical approaches to build a comprehensive profile.[1] A single technique may not be sufficient to identify all potential impurities, which can include starting materials, by-products, and degradation products.[2][3] Therefore, a combination of chromatographic and spectroscopic methods is essential for robust purity validation.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for purity determination is dictated by several factors, including the expected impurities, the required level of sensitivity, and the desired structural information.[4] Below is a comparative summary of the most effective methods for analyzing 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |

| Principle | Separation based on differential partitioning between a mobile and stationary phase, with UV absorbance detection.[5] | Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules.[6] | Intrinsic property where the signal intensity is directly proportional to the number of nuclear spins.[7] |

| Primary Application | Quantification of the main component and known impurities.[4] | Identification and quantification of known and unknown impurities, including those at trace levels.[6] | Absolute and relative quantification of the main component and impurities without requiring identical reference standards.[7] |

| Typical Limit of Detection (LOD) | 0.015 - 0.2 µg/mL for indole derivatives.[4] | Can be significantly lower than HPLC, often in the ng/mL to pg/mL range.[8] | Approximately 0.5 mg/mL (analyte concentration).[4] |

| Strengths | Robust, reproducible, and highly accurate for quantification of known compounds with a chromophore.[5] | Provides molecular weight information, aiding in the identification of unknown impurities.[6] | A primary analytical method that does not require a reference standard of the analyte itself for quantification.[7] |

| Limitations | Requires reference standards for impurity identification. May not detect impurities that lack a UV chromophore. | Ionization efficiency can vary between compounds, potentially affecting quantification. | Lower sensitivity compared to chromatographic methods.[6] |

Experimental Protocols

A multi-pronged approach is the most effective strategy for the comprehensive purity validation of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol.[4] HPLC is a robust and precise method for routine purity checks and quantification of known impurities.[5] LC-MS is an invaluable tool for the identification of unknown impurities and for providing a complete impurity profile.[6] qNMR offers the advantage of being a primary analytical technique for absolute purity determination without the need for specific impurity reference standards.[7]

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method, which is generally suitable for the separation of non-polar to moderately polar indole derivatives.[5]

Instrumentation and Columns:

-

HPLC system with a UV or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

A gradient elution is recommended for optimal separation.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30 °C.[5]

-

Detection Wavelength: 280 nm.[5]

-

Injection Volume: 10 µL.[5]

Sample Preparation:

-